molecular formula C9H20Cl2N2 B1449505 octahydro-1H-quinolizin-2-amine dihydrochloride CAS No. 2059954-86-6

octahydro-1H-quinolizin-2-amine dihydrochloride

Cat. No. B1449505
CAS RN: 2059954-86-6
M. Wt: 227.17 g/mol
InChI Key: PASKOSZIUCRTNW-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizin-2-amine dihydrochloride is a chemical compound with the molecular weight of 227.18 . The IUPAC name for this compound is octahydro-2H-quinolizin-2-amine dihydrochloride . The InChI code for this compound is 1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9(11)7-8;;/h8-9H,1-7,10H2;2*1H .


Molecular Structure Analysis

The molecular structure of octahydro-1H-quinolizin-2-amine dihydrochloride can be represented by the InChI code: 1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9(11)7-8;;/h8-9H,1-7,10H2;2*1H . This indicates that the molecule consists of a quinolizine ring structure which is fully saturated (octahydro-) and has an amine (-NH2) functional group at the 2-position. The molecule forms a salt with two chloride ions.


Physical And Chemical Properties Analysis

The physical and chemical properties of octahydro-1H-quinolizin-2-amine dihydrochloride include a molecular weight of 227.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Medicine

Octahydro-1H-quinolizin-2-amine dihydrochloride: is explored in medicinal chemistry for its potential therapeutic properties. Its structural framework is of interest for the synthesis of compounds that may interact with biological targets. The compound’s amine group can serve as a point of diversification, allowing chemists to modify its structure and create derivatives with possible pharmacological activities .

Agriculture

In the agricultural sector, this compound could be investigated for its role in plant growth regulation or protection. Its chemical structure suggests it could be a precursor in the synthesis of more complex molecules that might act as herbicides or pesticides, contributing to crop yield improvement and pest management strategies .

Industrial Chemistry

“Octahydro-1H-quinolizin-2-amine dihydrochloride” may find applications in industrial chemistry as a building block for the synthesis of polymers or as an intermediate in the production of dyes, resins, and other materials. Its robust structure could impart desirable properties to the final products, such as increased durability or enhanced performance .

Environmental Science

Environmental science research could utilize this compound in the development of new materials or chemicals that help in pollution control or waste management. It might be a component in the creation of absorbents for environmental clean-ups or in the formulation of agents that neutralize hazardous substances .

Biotechnology

In biotechnology, “octahydro-1H-quinolizin-2-amine dihydrochloride” could be a candidate for enzyme inhibitor design or as a molecular probe to study biological pathways. Its ability to be chemically modified makes it a versatile tool for probing biological systems and understanding molecular interactions .

Material Science

The field of material science might explore the use of this compound in the development of new materials with specific mechanical, electrical, or thermal properties. Its incorporation into composites or coatings could enhance the performance and longevity of materials used in various industries .

Safety And Hazards

The safety information available indicates that octahydro-1H-quinolizin-2-amine dihydrochloride may require caution in handling, as indicated by the signal word "Warning" . For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9(11)7-8;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASKOSZIUCRTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(CC2C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-quinolizin-2-amine dihydrochloride

CAS RN

2059954-86-6
Record name octahydro-1H-quinolizin-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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